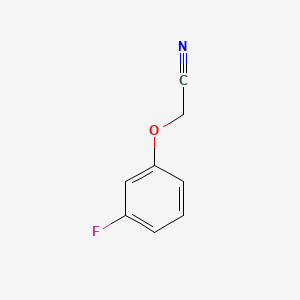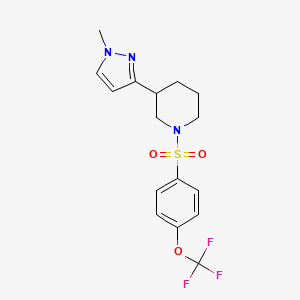
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical and medical research. This compound is commonly referred to as MPP and is a piperidine derivative that contains a pyrazole ring and a sulfonamide group.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves the inhibition of specific enzymes and proteins such as COX-2, MMP-9, and VEGF. These enzymes and proteins are involved in various cellular processes such as angiogenesis, inflammation, and cell proliferation. By inhibiting their activity, MPP can prevent the development and progression of diseases that are associated with these processes.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MPP can also inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine in lab experiments is its high specificity and selectivity towards certain enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of using MPP is its potential toxicity and side effects. Therefore, it is important to use appropriate dosages and precautions when handling this compound.
Direcciones Futuras
There are several future directions for research on 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine. One of the areas of interest is the development of novel derivatives of MPP that have improved pharmacological properties and reduced toxicity. Another direction is the investigation of the potential applications of MPP in the treatment of other diseases such as diabetes, cardiovascular diseases, and viral infections. Moreover, further studies are needed to elucidate the exact mechanisms of action of MPP and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves the reaction of 1-methyl-3-pyrazolecarboxylic acid with 4-trifluoromethoxybenzenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has been extensively studied for its potential applications in pharmaceutical and medical research. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. MPP has been found to inhibit the activity of certain enzymes and proteins that play a crucial role in the development and progression of these diseases.
Propiedades
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-21-10-8-15(20-21)12-3-2-9-22(11-12)26(23,24)14-6-4-13(5-7-14)25-16(17,18)19/h4-8,10,12H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBYQTOMEFCRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2905860.png)
![(1R,5S)-8-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2905862.png)
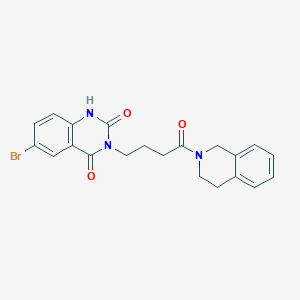
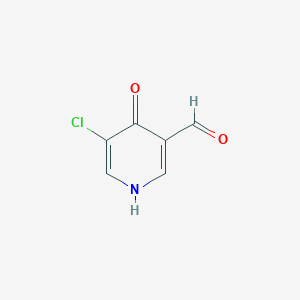
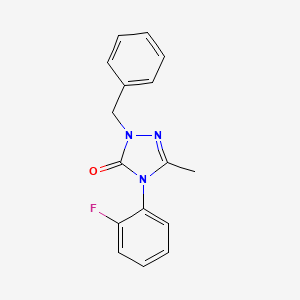
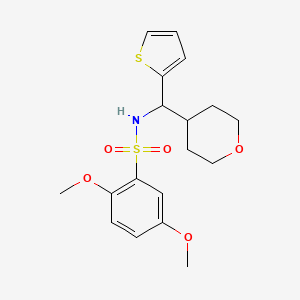
![2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2905871.png)
![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2905872.png)
![3-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905873.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2905874.png)
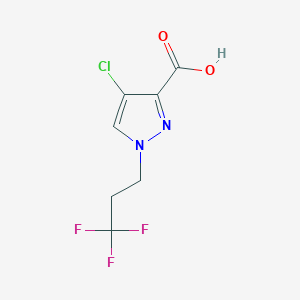
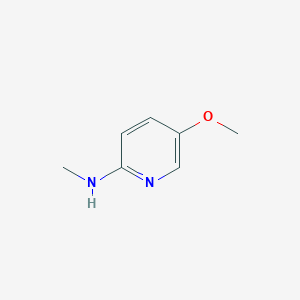
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)
